molecular formula C9H11BrN2O5 B12318617 1-[3-Bromo-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione

1-[3-Bromo-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione

Cat. No.: B12318617
M. Wt: 307.10 g/mol
InChI Key: FEUDNSHXOOLCEY-UHFFFAOYSA-N
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Description

2’-Bromo-2’-deoxyuridine is a synthetic nucleoside analogue with a chemical structure similar to thymidine. It is commonly used in scientific research to study cell proliferation, DNA synthesis, and other cellular processes. This compound is incorporated into DNA during the S phase of the cell cycle, replacing thymidine and allowing researchers to track and analyze DNA replication and cell division .

Preparation Methods

Synthetic Routes and Reaction Conditions

2’-Bromo-2’-deoxyuridine can be synthesized through several methods. One common approach involves the bromination of 2’-deoxyuridine. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to achieve the desired substitution at the 2’ position of the deoxyuridine molecule .

Industrial Production Methods

Industrial production of 2’-Bromo-2’-deoxyuridine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the bromination of 2’-deoxyuridine, followed by purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-2’-deoxyuridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various nucleoside analogues, while oxidation and reduction reactions can produce modified nucleosides with different functional groups .

Scientific Research Applications

2’-Bromo-2’-deoxyuridine has a wide range of applications in scientific research:

Mechanism of Action

2’-Bromo-2’-deoxyuridine exerts its effects by incorporating into DNA in place of thymidine during the S phase of the cell cycle. This incorporation allows researchers to track DNA synthesis and cell division. The bromine atom in the molecule can also be used in X-ray diffraction experiments to study DNA and RNA structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Bromo-2’-deoxyuridine is unique due to its bromine substitution, which allows for specific detection methods such as immunohistochemistry and immunofluorescence. This makes it a valuable tool in various research applications, particularly in studying DNA synthesis and cell proliferation .

Properties

IUPAC Name

1-[3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUDNSHXOOLCEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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